

Propoxyphene Hydrochloride: A Technical Guide to Receptor Binding Affinity

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Compound of Interest

Compound Name: *Propoxyphene hydrochloride*

Cat. No.: *B1679653*

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This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of **propxyphene hydrochloride**. The document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this compound's complex pharmacology. Propoxyphene, a centrally acting opioid analgesic, has a multifaceted interaction profile with various receptors and ion channels, which is critical for understanding both its therapeutic effects and its associated toxicities.

Core Receptor Binding Profile of Propoxyphene

Propoxyphene's primary mechanism of action is through its agonist activity at opioid receptors. However, its interaction with other non-opioid receptors and ion channels contributes significantly to its overall pharmacological and toxicological profile, particularly its cardiotoxicity.

Quantitative Receptor Binding Data

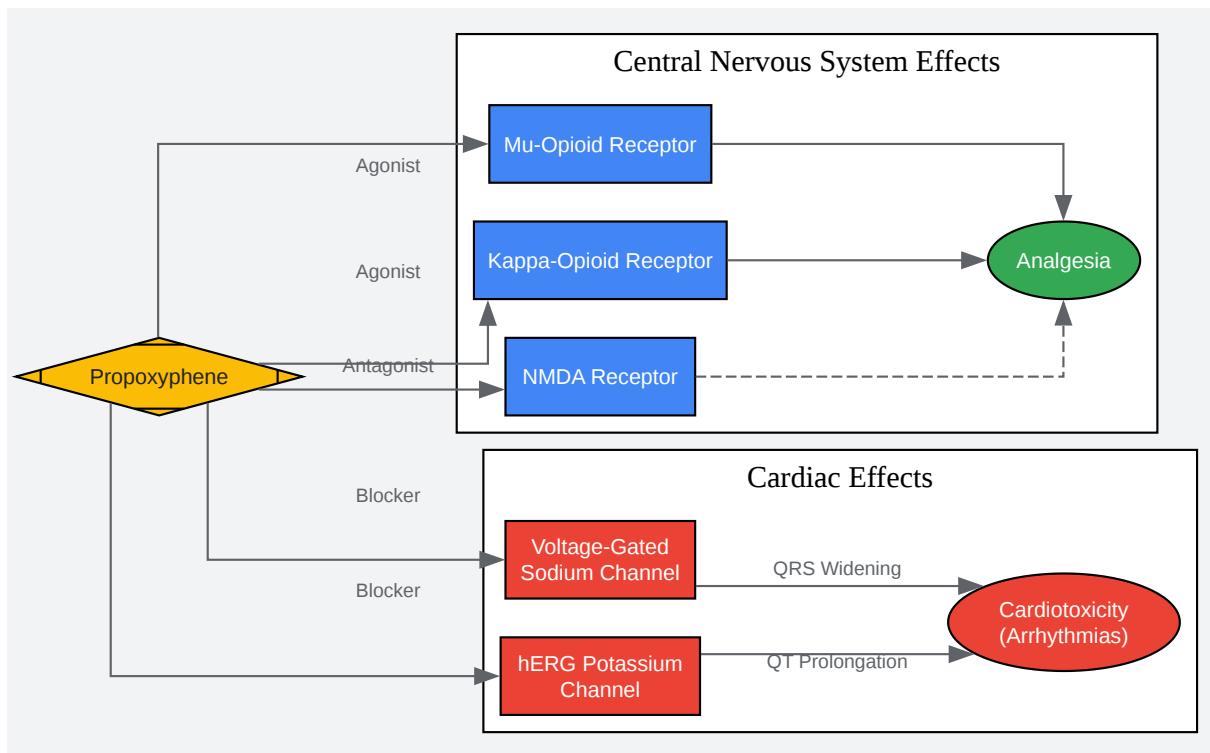
The binding affinities of propoxyphene and its metabolite, norpropoxyphene, have been characterized at several key physiological targets. The data, presented in terms of the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

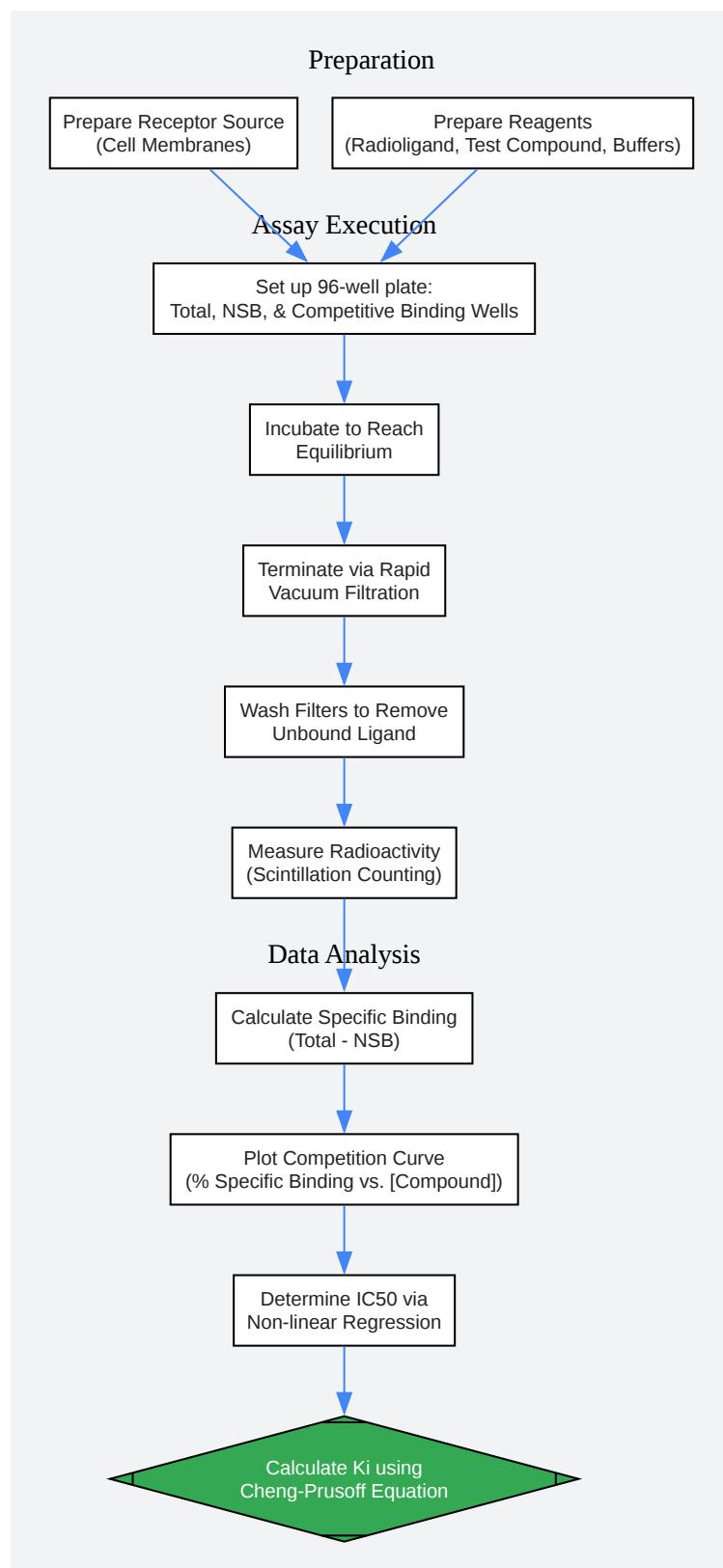
Target Receptor/C hannel	Ligand	Affinity Metric	Value (μM)	Species/Sy stem	Reference
Mu-Opioid Receptor (MOR)	Propoxyphene	Ki	> 0.1	Human recombinant MOR	[1]
Kappa-Opioid Receptor (KOR)	d-propoxyphene	Differentiates poorly from delta	-	Mouse brain membranes	[2]
Delta-Opioid Receptor (DOR)	d-propoxyphene	Differentiates poorly from kappa	-	Mouse brain membranes	[2]
NMDA Receptor	Dextropropoxyphene	IC50	5	Rat cortical wedge ([³ H]MK-801 binding)	[3]
NMDA Receptor (Functional)	Dextropropoxyphene	IC50	190	Rat cortical wedge (NMDA inhibition)	[3]
hERG Potassium Channel	Propoxyphene & Norpropoxyphene	IC50	~40	Xenopus oocytes	[4]
Voltage-Gated Sodium Channel	Propoxyphene	-	Potent Blocker	Rabbit atrial myocytes	[5] [6]

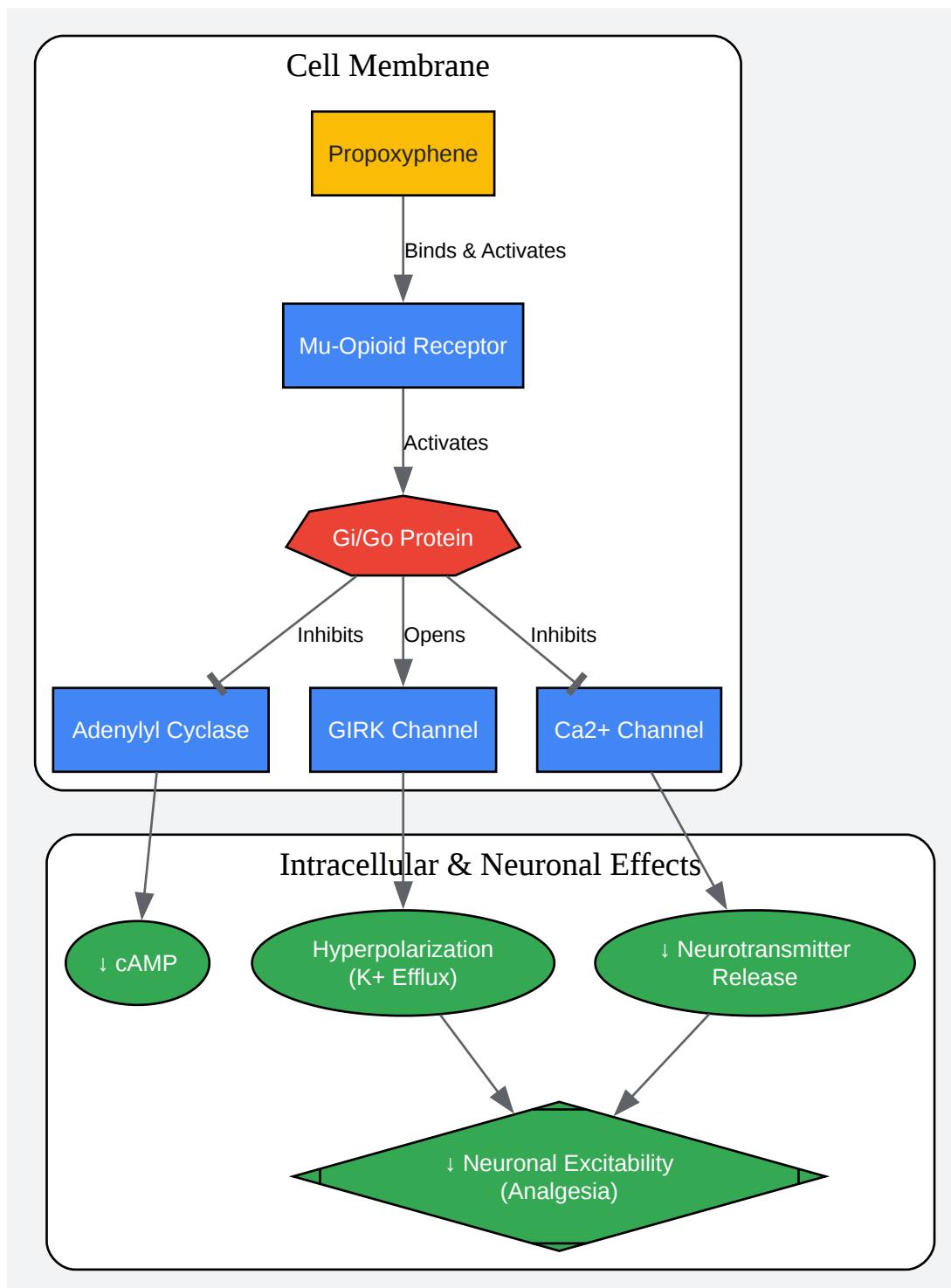
Note: A Ki value greater than 100 nM (0.1 μM) categorizes propoxyphene as having a relatively low affinity for the mu-opioid receptor compared to other potent opioids.[\[7\]](#)[\[1\]](#)

Multi-Target Interactions of Propoxyphene

Propoxyphene's analgesic effects are primarily attributed to its action on mu-opioid (OPRM1) and kappa-opioid (OPRK1) receptors.^[8] However, its off-target activities are significant. It acts as a noncompetitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which may contribute to its analgesic properties.^{[3][8]} Critically, propoxyphene and its major metabolite, norpropoxyphene, are potent blockers of cardiac ion channels, including voltage-gated sodium channels (leading to QRS widening) and hERG potassium channels (leading to QT interval prolongation).^{[4][5][9]} This multi-channel blockade is the mechanistic basis for its naloxone-insensitive cardiotoxicity.^{[4][10]}







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